molecular formula C12H19IN2O2 B033570 (p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester) CAS No. 101710-55-8

(p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)

Cat. No. B033570
CAS RN: 101710-55-8
M. Wt: 350.2 g/mol
InChI Key: XERZLLGSLJAOSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is an ester derivative of (p-hydroxyphenyl)trimethylammonium iodide, which is commonly used in the synthesis of quaternary ammonium compounds.

Scientific Research Applications

(p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate ((p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)) has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been reported to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been used in the development of new drugs and therapies for the treatment of various diseases.

Mechanism Of Action

The exact mechanism of action of (p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate ((p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)) is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of microorganisms and cancer cells. It also modulates the immune response and reduces the production of inflammatory cytokines.
Biochemical and Physiological Effects:
(p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate ((p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)) has been shown to affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls. It also induces apoptosis in cancer cells and reduces the production of reactive oxygen species. The compound has been reported to have a low toxicity profile and is well-tolerated in animal models.

Advantages And Limitations For Lab Experiments

(p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate ((p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)) has several advantages for lab experiments. It is easy to synthesize and has a high yield. The compound is stable and can be stored for long periods without degradation. It is also cost-effective and readily available. However, there are some limitations to its use. The compound has low solubility in water, which can affect its bioavailability. It also has limited stability in acidic and basic conditions.

Future Directions

There are several future directions for the research on (p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate ((p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)). One area of interest is the development of new drugs and therapies based on the compound's properties. The compound can also be modified to improve its solubility and bioavailability. Further studies are needed to understand the exact mechanism of action and the potential side effects of the compound. The use of (p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate ((p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)) in nanotechnology and material science is another area of research that holds promise.

Synthesis Methods

The synthesis of (p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate ((p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)) involves the reaction between (p-hydroxyphenyl)trimethylammonium iodide and dimethyl carbonate in the presence of a base catalyst. The reaction takes place at room temperature and is completed within a few hours. The yield of the product is high, and the purity can be improved by recrystallization.

properties

CAS RN

101710-55-8

Product Name

(p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)

Molecular Formula

C12H19IN2O2

Molecular Weight

350.2 g/mol

IUPAC Name

[4-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C12H19N2O2.HI/c1-13(2)12(15)16-11-8-6-10(7-9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1

InChI Key

XERZLLGSLJAOSR-UHFFFAOYSA-M

SMILES

CN(C)C(=O)OC1=CC=C(C=C1)[N+](C)(C)C.[I-]

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)[N+](C)(C)C.[I-]

synonyms

(p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.